molecular formula C19H21ClN6O3 B3456485 8-(4-acetylpiperazin-1-yl)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-(4-acetylpiperazin-1-yl)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B3456485
M. Wt: 416.9 g/mol
InChI Key: VHJJDPISAWXVTL-UHFFFAOYSA-N
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Description

This compound belongs to the purine-2,6-dione class, characterized by a bicyclic core structure with substitutions at the 3-, 7-, and 8-positions. The 3-methyl group contributes to structural rigidity.

Properties

IUPAC Name

8-(4-acetylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O3/c1-12(27)24-7-9-25(10-8-24)18-21-16-15(17(28)22-19(29)23(16)2)26(18)11-13-5-3-4-6-14(13)20/h3-6H,7-11H2,1-2H3,(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJJDPISAWXVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-acetylpiperazin-1-yl)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the 2-chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the purine derivative.

    Attachment of the acetylpiperazine moiety: This is usually done through an acylation reaction, where piperazine is acetylated using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(4-acetylpiperazin-1-yl)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as sodium hydride (NaH) or various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

8-(4-acetylpiperazin-1-yl)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding due to its purine core.

    Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 8-(4-acetylpiperazin-1-yl)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent at Position 7 Substituent at Position 8 Molecular Weight (g/mol) Biological Activity Key Features
Target: 8-(4-Acetylpiperazin-1-yl)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 2-Chlorobenzyl 4-Acetylpiperazin-1-yl ~434.3* Not explicitly stated (structural analog of DPP-4/TRPC inhibitors) Enhanced lipophilicity (2-chlorobenzyl); acetyl group may improve metabolic stability.
7-(2-Chlorobenzyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione 2-Chlorobenzyl 4-Phenylpiperazin-1-yl ~453.9 Unknown Phenyl group increases aromaticity; potential for π-π stacking interactions.
Linagliptin But-2-yn-1-yl (3R)-3-Aminopiperidin-1-yl 472.5 DPP-4 inhibitor (Type 2 diabetes) Butynyl group enhances selectivity; aminopiperidine improves target binding affinity.
TRPC4/5 Inhibitor (WHO INN 130) 4-Chlorophenylmethyl 3-(Trifluoromethoxy)phenoxy ~528.3 TRPC4/5 channel blocker Trifluoromethoxy group enhances electronegativity and membrane penetration.
Spirocyclic Analogs (Compounds 13, 14) 3-(4-Phenylpiperazin-1-yl)propyl 8-Phenyl or 4-(3-Chlorophenyl)piperazine ~495–530 Unknown (spiro core) Spiro[4.5]decane core reduces conformational flexibility; may alter pharmacokinetics.

Key Observations:

Position 7 Substitutions: The 2-chlorobenzyl group in the target compound and its analog contrasts with linagliptin’s butynyl group. The 4-chlorophenylmethyl group in the TRPC inhibitor suggests chlorine’s role in modulating electronic properties for channel blockade.

Position 8 Substitutions: The 4-acetylpiperazinyl group in the target compound differs from linagliptin’s 3-aminopiperidinyl, which is critical for DPP-4 inhibition. Acetylation may reduce basicity, altering solubility and off-target interactions . The phenylpiperazinyl group in and phenoxy group in highlight how aromatic substituents influence target engagement (e.g., TRPC vs. DPP-4).

Pharmacokinetic Implications: The acetyl group in the target compound could enhance metabolic stability compared to primary amines (e.g., linagliptin’s 3-aminopiperidinyl) by reducing oxidative deamination . The spirocyclic analogs demonstrate reduced flexibility, which may limit bioavailability compared to the purine-dione core.

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    Substitutions at position 8 are critical for target specificity. For example, DPP-4 inhibitors like linagliptin require a basic amine for catalytic site interaction, whereas TRPC inhibitors prioritize bulky, electronegative groups . The target compound’s acetylpiperazine may strike a balance between solubility and receptor affinity.

  • Therapeutic Potential: Given the structural similarity to linagliptin, the target compound could be explored for DPP-4 inhibition, though its 2-chlorobenzyl group might shift selectivity toward other purinergic receptors.
  • Limitations : Direct pharmacological data for the target compound are absent in the evidence. Comparative studies on binding affinity, metabolic stability, and toxicity are needed to validate hypotheses derived from structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4-acetylpiperazin-1-yl)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
8-(4-acetylpiperazin-1-yl)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

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